
Dichloro(2,3-naphthalenediamine-N,N')platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(2,3-naphthalenediamine-N,N’)platinum, with the chemical formula
C10H10Cl2N2Pt
, is a coordination complex containing platinum. It is commonly used in various scientific and industrial applications due to its unique properties.準備方法
Synthetic Routes::
Direct Synthesis: Dichloro(2,3-naphthalenediamine-N,N’)platinum can be synthesized by reacting 2,3-naphthalenediamine with platinum(II) chloride in an appropriate solvent.
Reduction of Platinum(IV) Precursor: Another method involves reducing a platinum(IV) precursor complex, such as tetrachloroplatinate(IV), with 2,3-naphthalenediamine.
- Solvents: Common solvents include dichloromethane, chloroform, or acetonitrile.
- Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.
- Catalysts: No additional catalysts are usually required.
Industrial Production:: Industrial-scale production involves optimizing reaction conditions for yield, purity, and safety.
化学反応の分析
Dichloro(2,3-naphthalenediamine-N,N’)platinum undergoes several important reactions:
Oxidation: It can be oxidized to form platinum(IV) complexes.
Substitution: Ligand substitution reactions occur, where other ligands replace the chloride ions.
Reduction: Reduction of the platinum center can yield different oxidation states.
Common reagents include Lewis acids, bases, and reducing agents. Major products include various platinum complexes with modified ligands.
科学的研究の応用
Dichloro(2,3-naphthalenediamine-N,N’)platinum finds applications in:
Chemistry: As a catalyst in organic transformations.
Biology: Investigating interactions with biomolecules.
Medicine: In platinum-based anticancer drugs (similar to cisplatin).
Industry: Used in catalysis and materials science.
作用機序
The compound’s anticancer activity is attributed to its ability to bind to DNA, leading to DNA cross-linking and inhibition of cell division. It interferes with cellular processes, ultimately causing apoptosis (programmed cell death).
類似化合物との比較
Dichloro(2,3-naphthalenediamine-N,N’)platinum is distinct due to its naphthalene-based ligand. Similar compounds include cisplatin (with chloride ligands) and other platinum-based drugs.
特性
CAS番号 |
61583-29-7 |
|---|---|
分子式 |
C10H8Cl2N2Pt |
分子量 |
422.2 g/mol |
IUPAC名 |
(3-azanidylnaphthalen-2-yl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C10H8N2.2ClH.Pt/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;;;/h1-6,11-12H;2*1H;/q-2;;;+4/p-2 |
InChIキー |
BCQIKBLKXVJLSB-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)[NH-])[NH-].Cl[Pt+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




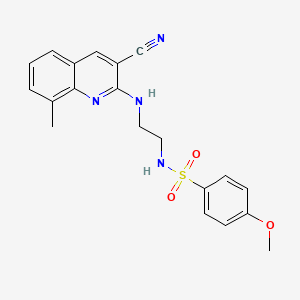
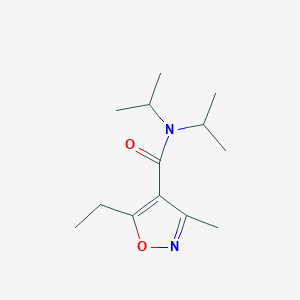
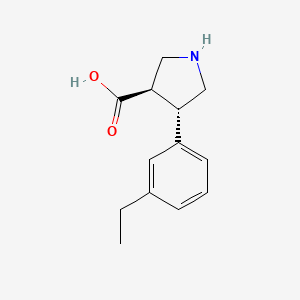
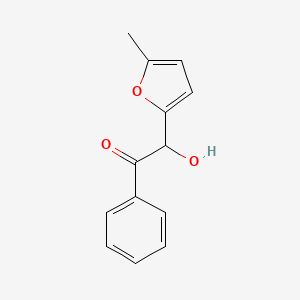
![(E)-N-Phenyl-1-[2-(pyrrolidin-1-yl)phenyl]methanimine](/img/structure/B12889313.png)

![6-Quinolinamine, 2-[[4-[4-(trifluoromethyl)phenyl]-1-piperidinyl]methyl]-](/img/structure/B12889337.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
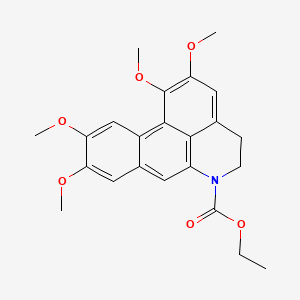
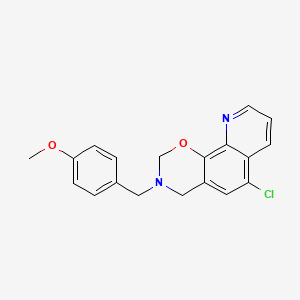
![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
